molecular formula C11H21FN2 B13347532 3-(Fluoromethyl)-1,4'-bipiperidine

3-(Fluoromethyl)-1,4'-bipiperidine

Cat. No.: B13347532
M. Wt: 200.30 g/mol
InChI Key: LDLNCQATVFWQEP-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1,4’-bipiperidine is a fluorinated organic compound that belongs to the class of bipiperidines. This compound is characterized by the presence of a fluoromethyl group attached to the nitrogen atom of one of the piperidine rings. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1,4’-bipiperidine typically involves the introduction of a fluoromethyl group into a bipiperidine framework. One common method is the nucleophilic substitution reaction, where a suitable fluoromethylating agent reacts with a bipiperidine precursor. For example, the reaction of 1,4’-bipiperidine with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield 3-(Fluoromethyl)-1,4’-bipiperidine .

Industrial Production Methods

Industrial production of 3-(Fluoromethyl)-1,4’-bipiperidine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of fluoromethylating agents in large-scale reactors allows for efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-1,4’-bipiperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluoromethyl ketones, fluoromethylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Fluoromethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1,4’-bipiperidine
  • 3-(Bromomethyl)-1,4’-bipiperidine
  • 3-(Hydroxymethyl)-1,4’-bipiperidine

Uniqueness

Compared to its analogs, 3-(Fluoromethyl)-1,4’-bipiperidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to increased metabolic stability and lipophilicity, making the compound more suitable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H21FN2

Molecular Weight

200.30 g/mol

IUPAC Name

3-(fluoromethyl)-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C11H21FN2/c12-8-10-2-1-7-14(9-10)11-3-5-13-6-4-11/h10-11,13H,1-9H2

InChI Key

LDLNCQATVFWQEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCNCC2)CF

Origin of Product

United States

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